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molecular formula C22H18N4O4 B8507702 3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide

3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide

Cat. No. B8507702
M. Wt: 402.4 g/mol
InChI Key: PPAHYHMAULKNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06677369B2

Procedure details

To a stirring solution of acetone oxime (94 mg, 1.28 mmol) in DMF (2 mL) was added a 1 M solution of potassium t-butoxide (1.28 mL, 1.28 mmol) in THF. After 30 min, N1-(3-cyano-4-fluorobenzoyl)-N2-(4-methoxybenzoyl)-1,2-benzenediamine (100 mg, 0.26 mmol) was added and stirring continued for 72 h. The solvents were removed in vacuo and the residue was dissolved in methanol (20 mL). To this stirring solution was added water (15 mL) and conc HCl (3 mL), and the solution was heated to reflux. After 2 h, the solvents were removed in vacuo and the residue was dissolved in methanol. Silica gel was added and then the solvents were removed in vacuo. This dry pack was loaded onto a silica gel column and eluted with 1:1 ethyl acetate/dichloromethane. The product containing fractions were combined and concentrated to give 48 mg (46%) of white solid.
Quantity
94 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N1-(3-cyano-4-fluorobenzoyl)-N2-(4-methoxybenzoyl)-1,2-benzenediamine
Quantity
100 mg
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
CC(=[N:4][OH:5])C.CC(C)([O-])C.[K+].[C:12]([C:14]1[CH:15]=[C:16]([CH:37]=[CH:38][C:39]=1F)[C:17]([NH:19][C:20]1[C:21]([NH:26][C:27](=[O:36])[C:28]2[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[CH:30][CH:29]=2)=[CH:22][CH:23]=[CH:24][CH:25]=1)=[O:18])#[N:13]>CN(C=O)C.C1COCC1>[NH2:13][C:12]1[C:14]2[CH:15]=[C:16]([C:17]([NH:19][C:20]3[C:21]([NH:26][C:27](=[O:36])[C:28]4[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[CH:30][CH:29]=4)=[CH:22][CH:23]=[CH:24][CH:25]=3)=[O:18])[CH:37]=[CH:38][C:39]=2[O:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
94 mg
Type
reactant
Smiles
CC(C)=NO
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.28 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N1-(3-cyano-4-fluorobenzoyl)-N2-(4-methoxybenzoyl)-1,2-benzenediamine
Quantity
100 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)NC=2C(=CC=CC2)NC(C2=CC=C(C=C2)OC)=O)C=CC1F

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
continued for 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (20 mL)
ADDITION
Type
ADDITION
Details
To this stirring solution was added water (15 mL) and conc HCl (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to reflux
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol
ADDITION
Type
ADDITION
Details
Silica gel was added
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
WASH
Type
WASH
Details
eluted with 1:1 ethyl acetate/dichloromethane
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NOC2=C1C=C(C=C2)C(=O)NC=2C(=CC=CC2)NC(C2=CC=C(C=C2)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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